molecular formula C18H16F3NO3 B2418088 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate CAS No. 1241996-81-5

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate

Cat. No.: B2418088
CAS No.: 1241996-81-5
M. Wt: 351.325
InChI Key: SZXHOLXVFCDXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate is an organic compound characterized by the presence of a trifluoromethyl group, a benzylamine moiety, and a methylbenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate typically involves a multi-step process:

  • Formation of the Benzylamine Intermediate: : The initial step involves the synthesis of 2-(trifluoromethyl)benzylamine. This can be achieved through the reduction of 2-(trifluoromethyl)benzyl cyanide using hydrogen gas in the presence of a palladium catalyst.

  • Esterification: : The next step involves the esterification of 2-methylbenzoic acid with an appropriate alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid to form 2-methylbenzoate.

  • Amide Bond Formation: : Finally, the benzylamine intermediate is reacted with the ester to form the desired compound. This step typically involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

  • Reduction: : Reduction of the carbonyl group can yield the corresponding alcohol, which may further react to form various derivatives.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include the development of new therapeutic agents targeting specific diseases. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the benzylamine moiety may interact with active sites through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl 2-methylbenzoate: Similar structure but with a phenyl group instead of a benzyl group.

    2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl benzoate: Similar structure but without the methyl group on the benzoate.

Uniqueness

The presence of the trifluoromethyl group in 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3/c1-12-6-2-4-8-14(12)17(24)25-11-16(23)22-10-13-7-3-5-9-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXHOLXVFCDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.